molecular formula C12H27O3PS2 B14232701 [1,2-Bis(sulfanyl)dodecyl]phosphonic acid CAS No. 378232-59-8

[1,2-Bis(sulfanyl)dodecyl]phosphonic acid

Cat. No.: B14232701
CAS No.: 378232-59-8
M. Wt: 314.4 g/mol
InChI Key: RGGHBUIAJARCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is a compound characterized by the presence of two sulfanyl groups attached to a dodecyl chain, which is further connected to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid typically involves the reaction of dodecyl phosphonic acid with thiol-containing reagents under controlled conditions. One common method is the reaction of dodecyl phosphonic acid with thiourea followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(sulfanyl)dodecyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and amides.

Scientific Research Applications

[1,2-Bis(sulfanyl)dodecyl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid involves its interaction with molecular targets through its sulfanyl and phosphonic acid groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s ability to form strong bonds with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • [1,2-Bis(sulfanyl)ethyl]phosphonic acid
  • [1,2-Bis(sulfanyl)propyl]phosphonic acid
  • [1,2-Bis(sulfanyl)butyl]phosphonic acid

Uniqueness

[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics.

Properties

CAS No.

378232-59-8

Molecular Formula

C12H27O3PS2

Molecular Weight

314.4 g/mol

IUPAC Name

1,2-bis(sulfanyl)dodecylphosphonic acid

InChI

InChI=1S/C12H27O3PS2/c1-2-3-4-5-6-7-8-9-10-11(17)12(18)16(13,14)15/h11-12,17-18H,2-10H2,1H3,(H2,13,14,15)

InChI Key

RGGHBUIAJARCCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(P(=O)(O)O)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.